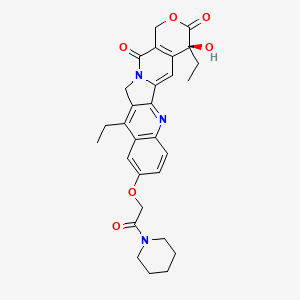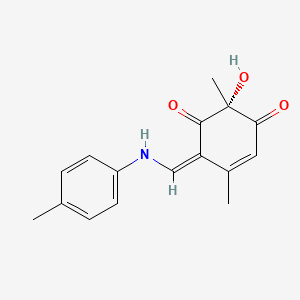
Talaroenamine F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Talaroenamine F is a secondary metabolite derived from the fungus Penicillium malacosphaerulum.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Talaroenamine F is synthesized using a one-pot/two-stage precursor-directed biosynthesis approach. The initial precursor, p-methylaniline, is used as a carrier to capture the biologically synthesized cyclohexanedione, producing this compound. Subsequently, other aniline derivatives replace the p-methylaniline fragment to generate the final products .
Industrial Production Methods: The industrial production of this compound involves the cultivation of Penicillium malacosphaerulum in a controlled environment. The fungus is grown in a medium containing specific precursors and conditions that promote the biosynthesis of this compound. The process includes maintaining the culture at 28°C and agitating it at 180 rpm for 24 hours .
Analyse Des Réactions Chimiques
Types of Reactions: Talaroenamine F undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure optimal yields and product purity .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with modified chemical structures. These derivatives are often evaluated for their potential biological activities and therapeutic applications .
Applications De Recherche Scientifique
Talaroenamine F has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying biosynthetic pathways and reaction mechanisms. In biology, this compound is investigated for its potential antimicrobial and cytotoxic activities. In medicine, it is explored for its potential as a therapeutic agent against various diseases. In industry, this compound and its derivatives are evaluated for their potential use in developing new drugs and bioactive compounds .
Mécanisme D'action
The mechanism of action of talaroenamine F involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell growth, induction of apoptosis, and disruption of microbial cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to talaroenamine F include other talaroenamine derivatives, such as talaroenamines F1-F19. These compounds share similar chemical structures and biosynthetic pathways but differ in their specific substituents and biological activities .
Uniqueness: this compound is unique due to its specific chemical structure and the biosynthetic approach used for its production. The one-pot/two-stage precursor-directed biosynthesis method allows for the generation of diverse talaroenamine derivatives, enhancing the compound’s potential for various scientific and therapeutic applications .
Propriétés
Formule moléculaire |
C16H17NO3 |
|---|---|
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
(2R,6Z)-2-hydroxy-2,5-dimethyl-6-[(4-methylanilino)methylidene]cyclohex-4-ene-1,3-dione |
InChI |
InChI=1S/C16H17NO3/c1-10-4-6-12(7-5-10)17-9-13-11(2)8-14(18)16(3,20)15(13)19/h4-9,17,20H,1-3H3/b13-9-/t16-/m1/s1 |
Clé InChI |
GHIFITRPODXZEX-RCBBPTIPSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)N/C=C\2/C(=CC(=O)[C@@](C2=O)(C)O)C |
SMILES canonique |
CC1=CC=C(C=C1)NC=C2C(=CC(=O)C(C2=O)(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


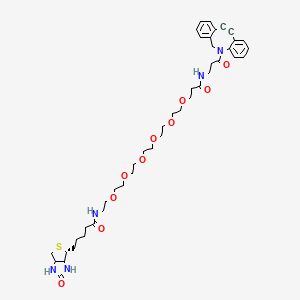
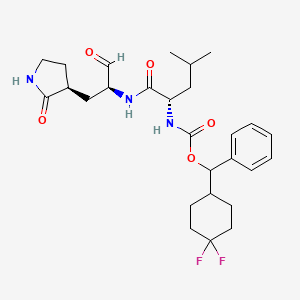

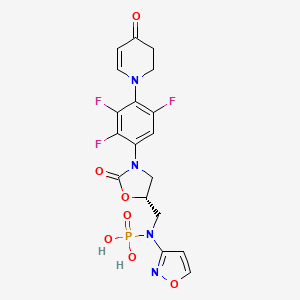
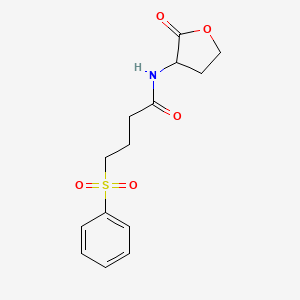

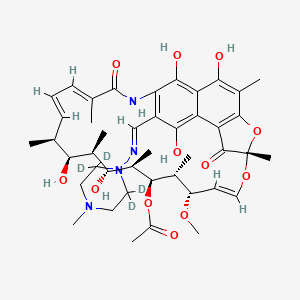
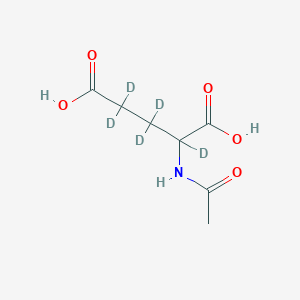
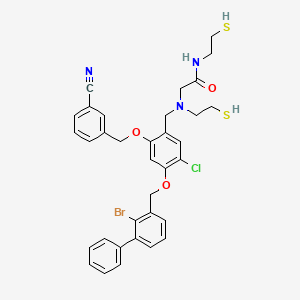
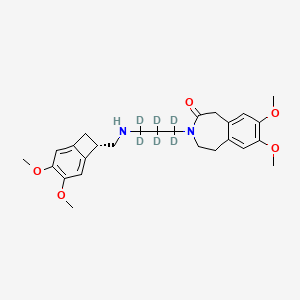
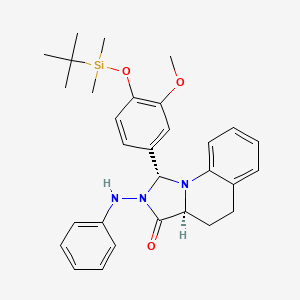
![N-[2-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]ethyl]-N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]dodecanediamide](/img/structure/B12419934.png)

